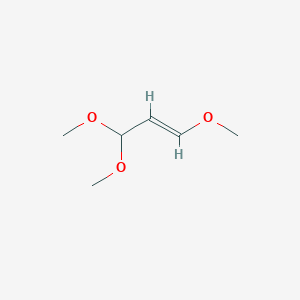

1,3,3-Trimethoxypropene

Description

Historical Context and Early Synthetic Developments

The exploration of 1,3,3-Trimethoxypropene in chemical literature points to several established synthetic routes. One of the most foundational methods, reported by Mueller and Plieninger in 1959, involves the base-mediated dehydrohalogenation of a halogenated precursor. This and other key methods are outlined below.

Dehydrohalogenation: This widely documented approach utilizes 2-bromo-1,1,3-trimethoxypropane (B1200775) as the starting material. The reaction is typically carried out using a strong base like potassium hydroxide (B78521) (KOH) in an ethanol (B145695) or aqueous ethanol solvent. The base facilitates an E2 elimination reaction, abstracting a proton and eliminating a bromide ion to form the carbon-carbon double bond of this compound. Early reports cited yields in the range of 70-80% for this method.

Acetalization Reactions: Another common synthetic strategy involves the reaction of acrolein derivatives with methanol (B129727) under acidic catalysis. This method capitalizes on the formation of the acetal (B89532) group. For optimal results, anhydrous conditions are necessary to prevent the hydrolysis of the acetal. The reaction progress is often monitored using techniques like gas chromatography to track the formation of intermediates.

Acid-Catalyzed Dehydration: A less frequently employed method is the acid-catalyzed dehydration of 1,1,3-trimethoxypropan-2-ol. Reagents such as sulfuric acid or p-toluenesulfonic acid (pTSA) are used to facilitate the elimination of a water molecule, resulting in the formation of the target alkene.

Table 2: Comparison of Early Synthetic Methods for this compound

| Method | Precursor | Key Reagents | Typical Conditions |

|---|---|---|---|

| Dehydrohalogenation | 2-bromo-1,1,3-trimethoxypropane | Potassium hydroxide (KOH) | 80–100°C in ethanol/water |

| Acetalization | Acrolein derivative | Methanol, Acid catalyst | Anhydrous conditions |

| Acid-Catalyzed Dehydration | 1,1,3-trimethoxypropan-2-ol | Sulfuric acid or p-toluenesulfonic acid | Heat |

Source:

Structural Features Influencing Reactivity in Organic Synthesis

The reactivity of this compound is dictated by the interplay of its two key functional groups: the enol ether and the acetal.

The Enol Ether Moiety (CH=CH-OCH₃): The presence of an oxygen atom directly attached to the carbon-carbon double bond makes the double bond electron-rich. This increased nucleophilicity makes it highly susceptible to attack by electrophiles. This feature is central to its use in various addition and cycloaddition reactions, where it serves as a three-carbon building block.

The Acetal Moiety (-CH(OCH₃)₂): The dimethyl acetal group is stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions to reveal a reactive aldehyde functional group. This latent functionality allows for a two-stage reactivity profile, where the enol ether can react first, followed by the unmasking and subsequent reaction of the aldehyde.

Conjugated System: The molecule contains a conjugated double bond system which, in conjunction with the methoxy (B1213986) groups, influences its electronic properties and reactivity. This conjugation is a key factor in its application in the synthesis of cyanine (B1664457) dyes.

The compound undergoes several fundamental reaction types, including oxidation to form aldehydes or carboxylic acids, reduction to the corresponding saturated ether alcohols, and nucleophilic substitution at the methoxy positions.

Overview of Key Research Domains

The unique structural characteristics of this compound have led to its application in several distinct areas of chemical research.

Organic Synthesis Intermediate: Its primary role is as a versatile intermediate in the synthesis of other organic compounds. It is a valuable precursor for creating a wide array of molecules, including certain pharmaceuticals and agrochemicals. Its ability to introduce a three-carbon chain with latent functionality at one end and reactive potential at the other makes it a strategic component in multistep synthesis.

Synthesis of Heterocycles and Dyes: this compound is specifically used in the preparation of nucleotide derivatives and cyanine dyes. biosynth.com In the synthesis of cyanine dyes, its conjugated system is incorporated into the final chromophore structure.

Fluorescence and Materials Science: The compound has been identified as a fluorophore precursor. It is used in the synthesis of fluorescent labels for nucleic acids, which are valuable tools in molecular biology and biotechnology for fluorescence-based detection techniques. biosynth.com Furthermore, it serves as a building block for creating larger, functional supramolecular structures. biosynth.com

Polymer Chemistry: Research has also explored its use in the production of polymers and resins, where it can be incorporated as a monomer to impart specific properties to the resulting material.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3,3-trimethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4-6H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGVSIZVWGGQMPY-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17576-35-1 | |

| Record name | 1-Propene, 1,3,3-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-trimethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3,3 Trimethoxypropene

Established Preparative Routes and Optimization Studies

Traditional methods for the synthesis of 1,3,3-trimethoxypropene have been foundational, relying on classical organic reactions. These routes, while effective, have been the subject of optimization studies to improve yields and reaction conditions.

Base-Catalyzed Dehydrohalogenation: Mechanistic Insights and Yield Optimization

The most widely documented method for preparing this compound is the base-catalyzed dehydrohalogenation of a suitable halo-precursor, typically 2-bromo-1,1,3-trimethoxypropane (B1200775). This reaction proceeds through a bimolecular elimination (E2) mechanism.

Mechanistic Insights: The E2 mechanism involves a single, concerted step where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen. libretexts.orgnih.gov Simultaneously, the electrons from the carbon-hydrogen bond move to form a pi bond between the α and β carbons, and the halide ion departs as the leaving group. libretexts.orgnih.gov For this reaction to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar geometry, is required. libretexts.orgbingol.edu.tr This means the abstracted proton and the leaving group must be in the same plane but on opposite sides of the carbon-carbon bond. libretexts.orgbingol.edu.tr

The reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) (KOH), in a protic solvent like ethanol (B145695) or an aqueous ethanol mixture. The choice of base and solvent can significantly influence the reaction rate and the regioselectivity of the double bond formation, especially in more complex substrates.

Yield Optimization: Optimization of this process focuses on several key parameters to maximize the yield of this compound, which is reported to be in the range of 70-80% in early literature. Careful control of the reaction temperature, typically between 80-100°C, is crucial to prevent side reactions, such as polymerization of the product. The stoichiometry of the base is also a critical factor; an excess of the base is generally used to ensure complete reaction.

| Parameter | Condition | Effect on Yield/Reaction |

| Starting Material | 2-bromo-1,1,3-trimethoxypropane | Precursor for elimination |

| Base | Potassium Hydroxide (KOH) | Promotes E2 elimination |

| Solvent | Ethanol or aqueous ethanol | Provides medium for reaction |

| Temperature | 80-100°C | Affects reaction rate and side reactions |

| Reported Yield | 70-80% |

Acid-Catalyzed Dehydration Approaches

An alternative, though less common, route to this compound involves the acid-catalyzed dehydration of 1,1,3-trimethoxypropan-2-ol. This method utilizes a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA), to facilitate the elimination of a water molecule to form the alkene.

The mechanism typically proceeds through protonation of the hydroxyl group by the acid, forming a good leaving group (water). Departure of the water molecule generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the double bond.

| Parameter | Condition | Challenges |

| Starting Material | 1,1,3-trimethoxypropan-2-ol | Alcohol precursor for dehydration |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Promotes dehydration |

| Key Challenge | Competing etherification reactions | Reduces yield of desired product |

| Key Challenge | Requirement for anhydrous conditions | Prevents hydrolysis of methoxy (B1213986) groups |

| Reported Yield | 50-60% |

Contemporary Synthetic Strategies and Process Intensification

In recent years, the focus has shifted towards developing more efficient, selective, and sustainable methods for the synthesis of this compound. These contemporary strategies often involve advanced catalytic systems and process intensification technologies.

Palladium-Catalyzed Synthesis and Efficiency Enhancements

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Recent patents have described the use of transition metal catalysts, such as palladium on carbon (Pd/C), to enhance the selectivity of the synthesis of this compound from halo-precursors like 2-chloro-1,1,3-trimethoxypropane.

This palladium-mediated dehalogenation can achieve yields of up to 85% under milder conditions compared to traditional base-catalyzed methods. The advantages of this approach include lower reaction temperatures (typically 40-60°C) and a reduction in the formation of side products. The enhanced efficiency is attributed to the catalytic cycle of palladium, which can facilitate the elimination reaction with high selectivity.

| Parameter | Condition | Advantages |

| Starting Material | 2-chloro-1,1,3-trimethoxypropane | Halo-precursor |

| Catalyst | Palladium on Carbon (Pd/C) | Enhances selectivity and efficiency |

| Temperature | 40-60°C | Milder reaction conditions |

| Reported Yield | up to 85% | |

| Key Advantage | Reduced side-product formation |

Continuous Flow Reactor Technologies for this compound Synthesis

Process intensification through the use of continuous flow reactors offers significant advantages for the synthesis of this compound. Flow chemistry involves pumping reactants through a heated or cooled tube or microreactor. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, efficiency, and scalability.

For the synthesis of this compound, continuous flow reactors can minimize thermal degradation of the product by enabling rapid heat dissipation, a key challenge in exothermic dehydrohalogenation reactions. The high surface-area-to-volume ratio in these reactors facilitates efficient heat transfer, allowing for better temperature control and potentially higher yields. While specific research on the continuous flow synthesis of this compound is emerging, the successful application of this technology to the synthesis of other enol ethers suggests its high potential in this area. bingol.edu.trflinders.edu.aunih.gov

In Situ HBr Neutralization Strategies in Dehydrohalogenation Reactions

A significant advancement in the traditional dehydrohalogenation route is the implementation of in situ neutralization of the hydrogen bromide (HBr) byproduct. In the standard base-catalyzed reaction, the accumulation of acidic HBr can negatively impact the reaction kinetics and potentially lead to side reactions.

Chemical Reactivity and Transformation Pathways of 1,3,3 Trimethoxypropene

Oxidation Reactions and Functionalization Studies

The oxidation of 1,3,3-Trimethoxypropene serves as a pathway to various functionalized molecules, primarily aldehydes and carboxylic acids. The specific outcome of the oxidation is highly dependent on the reagents and conditions employed. The presence of the electron-rich carbon-carbon double bond makes it susceptible to oxidative cleavage.

Conversion to Aldehydes: Reaction Conditions and Selectivity

The conversion of this compound to aldehydes can be achieved through methods that cleave the double bond under controlled conditions. Ozonolysis is a primary method for this transformation. wikipedia.org The reaction involves treating the compound with ozone (O₃), typically at low temperatures such as -78°C in a solvent like methanol (B129727) or dichloromethane, to form an unstable ozonide intermediate. wikipedia.orgunl.edu A subsequent reductive work-up step is crucial to obtain the aldehyde product and prevent over-oxidation to a carboxylic acid. Common reducing agents for this work-up include dimethyl sulfide (B99878) (DMS) or zinc metal with water. unl.edu

Another pathway to an aldehyde involves the hydrolysis of the enol ether and acetal (B89532) functionalities. googleapis.comorganic-chemistry.org Under acidic aqueous conditions, these groups can be cleaved to reveal the parent carbonyl compound. Careful control of the reaction conditions is necessary to achieve selectivity.

Table 1: Conditions for Conversion to Aldehydes

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Ozonolysis (Reductive Work-up) | 1. Ozone (O₃) 2. Dimethyl Sulfide (DMS) or Zn/H₂O | -78°C in CH₂Cl₂/MeOH, followed by addition of reducing agent | Aldehyde |

| Hydrolysis | Acid catalyst (e.g., TFA), H₂O | Mild acidic conditions, controlled temperature | Aldehyde |

Derivatization to Carboxylic Acids: Oxidizing Agent Effects

For the synthesis of carboxylic acids from this compound, more potent oxidizing conditions are required. Strong oxidizing agents can directly cleave the double bond and oxidize the resulting fragments to carboxylic acids. Agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this purpose.

Alternatively, ozonolysis can be followed by an oxidative work-up. Instead of a reducing agent, an oxidizing agent like hydrogen peroxide (H₂O₂) is added after the initial reaction with ozone. This ensures that any intermediate aldehydes are fully oxidized to the corresponding carboxylic acids. masterorganicchemistry.com The choice of oxidizing agent can influence the reaction's efficiency and the purity of the final product.

Table 2: Conditions for Derivatization to Carboxylic Acids

| Reaction Type | Oxidizing Agent | Typical Conditions | Product Type |

|---|---|---|---|

| Direct Oxidation | Potassium Permanganate (KMnO₄) | Heating in a basic or acidic solution | Carboxylic Acid(s) |

| Ozonolysis (Oxidative Work-up) | 1. Ozone (O₃) 2. Hydrogen Peroxide (H₂O₂) | -78°C in CH₂Cl₂, followed by addition of H₂O₂ | Carboxylic Acid(s) |

Reduction Chemistry and Product Characterization

The reduction of this compound primarily targets the carbon-carbon double bond.

Nucleophilic Substitution Reactions Involving Methoxy (B1213986) Groups

The three methoxy groups in this compound exhibit different reactivities towards nucleophilic substitution. The two methoxy groups on the C3 carbon form an acetal, while the methoxy group on the C1 carbon is part of an enol ether. Both acetals and enol ethers are generally stable under neutral or basic conditions but can undergo hydrolysis or substitution under acidic conditions. organic-chemistry.org

The reaction is initiated by the protonation of one of the methoxy group's oxygen atoms by an acid catalyst. This converts the methoxy group into a good leaving group (methanol). The departure of methanol generates a carbocation intermediate, which is then attacked by a nucleophile. ksu.edu.sa The stability of the carbocation intermediate is a key factor in the reaction's feasibility. The presence of other oxygen atoms can stabilize the carbocation through resonance. This pathway allows for the replacement of methoxy groups with other functional groups, depending on the nucleophile used in the reaction. science-revision.co.uk

Reactivity of the Conjugated Double Bond System

The arrangement of the double bond and the adjacent methoxy-substituted carbon creates a conjugated system. The electron-donating nature of the methoxy groups increases the electron density of the π-system, making this compound an electron-rich alkene. This electronic property makes it a reactive dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. wikipedia.orgsigmaaldrich.com

In a [4+2] cycloaddition reaction, this compound (the 2π component) reacts with a conjugated diene (the 4π component) to form a six-membered ring. wikipedia.org The electronic effects of the methoxy groups enhance the rate of reaction. Furthermore, the substitution pattern can influence the stereochemical outcome of the cycloaddition, with steric hindrance from the methoxy groups potentially favoring specific product isomers.

Participation in 1,3-Difunctionalization Reactions

The direct difunctionalization of alkenes has become a versatile strategy for building complex molecules from simple starting materials. rsc.org While the 1,2-difunctionalization of alkenes is a fundamental transformation in organic chemistry, the simultaneous installation of functional groups at the 1,3-positions presents a greater challenge due to regioselectivity issues. rsc.orgnih.gov These 1,3-difunctionalization reactions create novel bond disconnection approaches in chemical synthesis and have been applied in the creation of biologically active molecules and pharmaceutical candidates. rsc.org

Strategies to achieve 1,3-difunctionalization often rely on transition-metal catalysis (using metals like palladium, nickel, iron, and copper) or metal-free conditions. rsc.org A recently developed concept termed 'charge relocation' enables the direct 1,3-difunctionalization of unactivated alkenes. This method involves an initial electrophilic addition to the alkene, followed by a series of hydride shifts that relocate the resulting carbocation to the 3-position, where it can be trapped by a nucleophile. nih.gov This approach allows for stereodivergent synthesis, producing either syn- or anti-1,3-disubstituted products from simple alkenes without the need for directing groups. nih.gov

While this compound is an activated alkene (an enol ether), specific studies detailing its participation in these modern 1,3-difunctionalization reactions are not extensively documented in the reviewed literature. However, its alkene backbone makes it a potential candidate for such transformations, which are governed by the specific reaction conditions and catalytic systems employed. rsc.org

Reactions with Derivatives and Related Compounds

The reactivity of compounds structurally related to this compound provides significant insight into the synthetic utility of this class of molecules. The derivative 3-dimethylamino-1,1,3-trimethoxypropane, in particular, serves as a valuable precursor in the synthesis of complex conjugated polyenes.

The reaction of 3-dimethylamino-1,1,3-trimethoxypropane with various alkylidenemalononitriles leads to the formation of novel cross-conjugated polyenes. mathnet.ru Specifically, this reaction yields previously unknown ω,ω-bis(3-dimethylaminopropen-2-ylidene)alkylidenemalononitriles. mathnet.ruresearchgate.net These products are analogues of bis(dimethylaminoalkadienyl)ketones (BDAK), where a dicyanomethylene group replaces the central carbonyl group. mathnet.ru The incorporation of both a dimethylaminopolyene chain and nitrile groups into a single molecule is of interest for developing materials with applications in nonlinear optics. mathnet.ru

The reaction pathway is distinct from that observed with the related compound, β-dimethylaminoacrolein aminal. While the aminal reacts with alkylidenemalononitriles to produce (3-dimethylaminopropen-1-ylidene)malononitrile, 3-dimethylamino-1,1,3-trimethoxypropane engages in a double condensation to afford the bis-adducts. mathnet.ruresearchgate.net

The reaction of 3-dimethylamino-1,1,3-trimethoxypropane with 1-ethoxycarbonylpiperidin-4-ylidenemalononitrile results in a cross-conjugated ω,ω′-bis-(dimethylamino) dinitrile. researchgate.net The yield of this reaction can be doubled when ionic liquids are used as the solvent. researchgate.net

Table 1: Products from the Reaction of 3-Dimethylamino-1,1,3-trimethoxypropane with Alkylidenemalononitriles

| Alkylidenemalononitrile Reactant | Product |

| Cyclopentylidenemalononitrile | ω,ω-Bis(3-dimethylaminopropen-2-ylidene)cyclopentylidenemalononitrile |

| Cyclohexylidenemalononitrile | ω,ω-Bis(3-dimethylaminopropen-2-ylidene)cyclohexylidenemalononitrile |

| 4-Heptylidenemalononitrile | ω,ω-Bis(3-dimethylaminopropen-2-ylidene)-4-heptylidenemalononitrile |

| Benzylidenemalononitrile | ω,ω-Bis(3-dimethylaminopropen-2-ylidene)benzylidenemalononitrile |

| 1-Ethoxycarbonylpiperidin-4-ylidenemalononitrile | Cross-conjugated ω,ω′-bis-(dimethylamino) dinitrile |

A novel and effective method for the synthesis of dienic δ-dimethylaminoketones and symmetrical bis-(δ-dimethylaminoalkadienyl)ketones (BDAK), including cyclic variants, involves the reaction of 1,1,3-trimethoxy-3-dimethylaminopropane with various ketones. researchgate.net These BDAK compounds are bichromophoric systems with cross-conjugation, featuring two polyene chains linked by a central carbonyl group. mathnet.ru

The condensation of 1,1,3-trimethoxy-3-dimethylaminopropane with cyclic and heterocyclic ketones, as well as with enaminoketones, has been successfully demonstrated. researchgate.net The resulting unsaturated ω-dimethylamino and ω,ω′-bis(dimethylamino) ketones have been characterized by PMR spectra, which indicate a trans configuration of the methine protons and the existence of S-trans conformers around the β,γ-bond. researchgate.net

The protonation of these unsaturated δ-aminoketones has also been studied, revealing that O-protonation is the predominant pathway. researchgate.net The configuration of the synthesized ketones was firmly established using NMR spectroscopy. researchgate.net

Table 2: Examples of Ketones Synthesized from 1,1,3-Trimethoxy-3-dimethylaminopropane

| Reactant Type | Product Type |

| Ketones | Dienic δ-dimethylaminoketones |

| Ketones | Symmetrical bis-(δ-dimethylaminoalkadienyl)ketones |

| Cyclic Ketones | Cyclic bis-(δ-dimethylaminoalkadienyl)ketones |

| Enaminoketones | Unsaturated ω,ω′-bis(dimethylamino) ketones |

Mechanistic and Computational Studies

Elucidation of Reaction Mechanisms for 1,3,3-Trimethoxypropene Transformations

The reactivity of this compound is largely influenced by the electronic and steric effects of its substituent groups. The electron-donating nature of the methoxy (B1213986) groups enhances the electron density of the molecule's vinyl moiety, making it more reactive toward electron-deficient reagents. Conversely, the arrangement of these groups can create steric hindrance, which plays a crucial role in determining the selectivity of its reactions.

Key transformations involving this compound include:

Synthesis of Cyanine (B1664457) Dyes : In one notable application, this compound serves as a crucial reagent for building the polymethine chain of cyanine dyes. The reaction mechanism involves heating the compound with an appropriate indolium precursor and potassium acetate (B1210297) in a solvent like methanol (B129727). google.com The trimethoxypropene molecule provides a three-carbon bridge essential for the dye's structure.

Oxidation and Reduction : The compound can undergo oxidation to yield corresponding aldehydes or carboxylic acids. Reduction reactions, on the other hand, can convert it into its alcohol counterparts.

Substitution Reactions : The methoxy groups on the molecule can be replaced by other functional groups through nucleophilic substitution reactions.

Understanding these mechanisms is vital for optimizing reaction conditions and yields in synthetic applications, such as the preparation of nucleotide derivatives and other fine chemicals.

Computational Chemistry Applications in Reactivity Prediction and Pathway Analysis

Computational chemistry has become an indispensable tool for investigating the behavior of molecules like this compound. escholarship.org Theoretical calculations provide deep insights into reaction mechanisms that may be difficult to probe experimentally. sumitomo-chem.co.jp By modeling transition states and reaction intermediates, computational methods can predict the most likely reaction pathways and explain observed regioselectivity and stereoselectivity. mdpi.com

For this compound, steric effects from its 1,3,3-trimethoxy substitution can be modeled using Density Functional Theory (DFT) to predict transition state geometries and the resulting selectivity in reactions like cycloadditions. Similarly, the electronic influence of the methoxy groups can be validated through kinetic studies and computational analysis.

A widely used approach for studying organic molecules is the combination of the B3LYP functional with the 6-31G(d) basis set. reddit.com This level of theory is known for providing a good balance between computational cost and accuracy for predicting the thermochemical properties of many organic compounds. reddit.comunimelb.edu.au

Quantum chemical calculations are employed to determine key energetic properties, such as the standard enthalpy of formation (ΔfH°). The B3LYP/6-31G(d) model, while popular, is known to have certain limitations, and its accuracy can be improved with corrections for phenomena like London dispersion. unimelb.edu.au Nevertheless, it remains a standard and valuable method for obtaining qualitatively correct results and understanding thermochemical behavior. reddit.com

| Component | Description | Role in Calculation |

|---|---|---|

| B3LYP | A hybrid density functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. | Calculates the electronic energy of the molecule. It is widely used for its efficiency and reasonable accuracy in predicting molecular geometries and energies for organic systems. sumitomo-chem.co.jpreddit.com |

| 6-31G(d) | A Pople-style split-valence basis set that describes the atomic orbitals used in the calculation. The '(d)' indicates the addition of polarization functions on heavy (non-hydrogen) atoms. | Provides the flexibility needed to describe the shape of electron clouds, especially in bonded systems. The polarization functions allow for more accurate modeling of chemical bonds. uni-rostock.de |

A critical step in computational research is the validation of theoretical results against experimental data. For this compound, calculated thermochemical properties, such as the enthalpy of formation, are compared with established experimental values, often sourced from databases like the NIST Chemistry WebBook. nist.gov

This comparison serves two primary purposes:

Validation of Method : Agreement between theoretical and experimental data lends confidence to the computational model's ability to accurately describe the system.

Identification of Errors : Discrepancies can highlight systematic errors in the computational method or potential inaccuracies in the experimental measurements, prompting further investigation.

Spectroscopic data, such as IR spectra available from NIST, can also be compared with computationally predicted vibrational frequencies to further validate the calculated molecular structure and bonding. nist.gov

| Property | Theoretical Method | Experimental Benchmark |

|---|---|---|

| Enthalpy of Formation (ΔfH°) | Calculated using methods like B3LYP/6-31G(d). | Values from combustion calorimetry, cross-referenced with databases like the NIST Chemistry WebBook. nist.gov |

| Molecular Geometry | Optimized using quantum chemical calculations (e.g., DFT). | Inferred from spectroscopic data (e.g., NMR, IR) and diffraction studies. |

| Vibrational Frequencies | Calculated from the optimized geometry. | Measured via Infrared (IR) spectroscopy. nist.gov |

Applications in Complex Organic Synthesis

Building Block for Pharmaceutical and Agrochemical Precursors

1,3,3-Trimethoxypropene serves as a crucial intermediate in the synthesis of various organic compounds, including those with applications in the pharmaceutical and agrochemical industries. chemimpex.com Its reactivity, enhanced by the presence of multiple methoxy (B1213986) groups, allows it to participate in a diverse range of chemical reactions, making it an attractive starting material for the construction of more complex molecular architectures. cymitquimica.comchemimpex.com

In the realm of pharmaceuticals, this compound is utilized as a building block for creating intricate molecules that form the basis of new therapeutic agents. chemimpex.com Its unique structure enables it to be incorporated into various synthetic pathways, leading to the development of novel drug candidates.

Similarly, in the agrochemical sector, this compound is explored as an intermediate for producing pesticides and herbicides. chemimpex.com The ability to introduce specific functionalities through reactions involving this compound supports the creation of effective crop protection solutions. chemimpex.com The development of many modern agrochemicals relies on the synthesis of heterocyclic compounds, which are fundamental to the creation of many herbicides, pesticides, and fungicides. kingchem.com

Synthesis of Advanced Chemical Derivatives

Preparation of Nucleotide Derivatives

The synthesis of nucleotide derivatives is a critical area of research, with applications ranging from therapeutics to the development of molecular probes. sdu.dk this compound has been identified as a useful reagent in the preparation of certain nucleotide derivatives. The structure of nucleoside phosphoramidite (B1245037) units, which are the building blocks in the chemical synthesis of oligonucleotides, often requires protecting groups for the hydroxyl and base moieties to prevent unwanted side reactions. umich.edu The reactivity of this compound allows for its incorporation into synthetic schemes that lead to the formation of these complex biomolecules.

Role in Cyanine (B1664457) Dye and Fluorophore Synthesis

Cyanine dyes and other fluorophores are essential tools in various scientific disciplines, including biomedical imaging and DNA sequencing. google.com this compound plays a significant role in the synthesis of these fluorescent molecules. biosynth.com It is used as a reagent in the condensation reactions that form the polymethine bridge, a key structural feature of cyanine dyes. google.comoup.com

For instance, in the synthesis of certain cyanine-5 dyes, this compound is added to a reaction mixture containing heterocyclic precursors, leading to the formation of the extended π-system responsible for the dye's fluorescence. google.com The controlled addition of this compound allows for the construction of both symmetrical and unsymmetrical cyanine dyes with specific spectral properties. oup.com Furthermore, it has been used in the synthesis of myelin-targeting fluorophores for potential use in intraoperative nerve visualization. researchgate.net

Construction of Supramolecular Structures and Conjugates

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies from smaller building blocks. rsc.org this compound can be used as a building block for the synthesis of molecules that can then self-assemble into supramolecular structures and conjugates. biosynth.com These complex architectures are held together by non-covalent interactions, such as hydrogen bonds. The ability to create functional modules that can be linearly assembled through complementary interactions is a key aspect of this field. unibas.ch

Research into Polymer and Resin Production

The unique reactivity of this compound also extends to the field of polymer science. It is being investigated as a reactive monomer in the synthesis of polymers and resins. chemimpex.com Its ability to participate in polymerization reactions opens up possibilities for creating materials with enhanced properties, such as improved performance in coatings and adhesives. chemimpex.com The presence of multiple reactive sites on the molecule allows for the formation of cross-linked polymer networks, which can lead to materials with desirable physical and chemical characteristics.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Comprehensive NMR Spectroscopic Analysis for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,3,3-Trimethoxypropene. Both ¹H and ¹³C NMR provide critical data for confirming the connectivity and stereochemistry of the molecule.

Detailed analysis of the ¹H NMR spectrum confirms the presence of the vinyl and methoxy (B1213986) protons. The chemical shifts for the methoxy groups typically appear in the range of δ 3.3–3.5 ppm, while the vinyl protons are found further downfield between δ 5.5–6.5 ppm. The coupling constant (J-value) between the vinyl protons is particularly diagnostic for establishing the conformation of the C=C double bond, which is predominantly the E (trans) isomer. nih.gov

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The methoxy carbons resonate around δ 50–55 ppm, and the sp² hybridized carbons of the vinyl group appear in the δ 120–130 ppm region.

Table 1: Typical NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Key Structural Information |

| ¹H | 5.5 - 6.5 | Vinyl Protons (-CH=CH-) |

| 3.3 - 3.5 | Methoxy Protons (-OCH₃) | |

| ¹³C | 120 - 130 | sp² Vinyl Carbons |

| 50 - 55 | sp³ Methoxy Carbons |

Note: Specific chemical shifts can vary based on the solvent and instrument used.

Mass Spectrometric Techniques for Reaction Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying products in reactions where it is used as a precursor. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed to confirm the purity of the compound, with the molecular ion peak [M]⁺ appearing at a mass-to-charge ratio (m/z) of 132. nih.gov

A characteristic fragmentation pattern for acetals is observed, with a prominent peak at m/z 75, corresponding to the stable di(methoxy)methyl cation [HC(OCH₃)₂]⁺. aip.org This fragment is a diagnostic marker for the 1,1-dimethoxy structural motif within the molecule.

In synthetic applications, such as the formation of cyanine (B1664457) dyes, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to monitor the reaction progress. google.com This soft ionization technique is ideal for analyzing the large, often charged, dye molecules produced. For instance, in a reaction where this compound is used to link two indole-based molecules, ESI-MS can track the disappearance of the starting materials and the appearance of the high-mass product ion, confirming the successful synthesis of the target dye. google.comnih.gov

Table 2: Mass Spectrometric Data for this compound and a Representative Reaction

| Analysis Type | Compound / Fragment | m/z Value | Significance |

| GC-MS | This compound [M]⁺ | 132 | Molecular Ion Peak |

| [HC(OCH₃)₂]⁺ | 75 | Diagnostic Fragment for the Acetal (B89532) Group aip.org | |

| ESI-MS | Cyanine Dye Product | > 400 | Identification of high molecular weight reaction products nih.gov |

Infrared and Raman Spectroscopic Applications in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule, allowing for the identification of functional groups and the monitoring of their transformation during a reaction. americanpharmaceuticalreview.commt.com

The IR spectrum of this compound shows characteristic absorption bands that confirm its key functional groups. A strong band around 1100 cm⁻¹ is indicative of the C-O stretching vibrations of the methoxy groups, while a band at approximately 1640 cm⁻¹ corresponds to the C=C stretch of the propene backbone. nih.gov

These vibrational modes can be tracked in real-time to monitor chemical reactions. For example, during the synthesis of cyanine dyes, the consumption of this compound can be followed by the decrease in the intensity of the C=C stretching band at 1640 cm⁻¹. google.com Simultaneously, the formation of the product can be observed by the appearance of new bands characteristic of the dye's structure, such as aromatic ring vibrations.

Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. mt.com Therefore, the C=C stretching vibration in this compound often produces a strong signal in the Raman spectrum, making this technique highly effective for monitoring changes to the double bond during reactions. nih.gov

Table 3: Key Vibrational Bands for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Vibrational Assignment | Application in Monitoring |

| Infrared (IR) | ~1640 | C=C Stretch | Tracking consumption of the propene backbone nih.gov |

| ~1100 | C-O Stretch | Confirming the presence of methoxy groups nih.gov | |

| Raman | ~1640 | C=C Stretch | Sensitive monitoring of the double bond mt.comnih.gov |

Spectrophotometric Techniques for Reaction Progress Monitoring

UV-Visible (UV-Vis) spectrophotometry is a valuable technique for monitoring reactions that involve a change in chromophores—the parts of a molecule that absorb light. While this compound itself does not absorb significantly in the visible region, it is a key reagent in the synthesis of intensely colored compounds like cyanine dyes. nih.gov

The formation of a cyanine dye involves the creation of an extended, conjugated π-electron system which absorbs strongly in the visible spectrum. nih.gov The progress of the synthesis can be quantitatively monitored by measuring the increase in absorbance at the maximum absorption wavelength (λmax) of the dye product. For example, different cyanine dyes synthesized using this compound have characteristic λmax values around 550 nm or 650 nm. nih.gov By applying the Beer-Lambert law, the concentration of the dye product can be determined over time, allowing for the calculation of reaction rates and yield.

Biomedical and Biological Research Applications

Investigation of Derivatives for Biological Activity

Research has focused on synthesizing derivatives of 1,3,3-trimethoxypropene and evaluating their potential as biologically active agents. The reactivity of this compound allows it to be a key component in the synthesis of heterocyclic structures, such as pyrimidines, which are known to exhibit a wide range of pharmacological properties. orientjchem.orgheteroletters.org By reacting with molecules like urea (B33335) or thiourea, it provides the three-carbon backbone necessary to form the core pyrimidine (B1678525) ring. google.com The biological activity of the resulting derivatives can be fine-tuned by introducing various substituents.

Derivatives synthesized using this compound as a precursor have been investigated for their ability to combat microbial infections. The resulting heterocyclic compounds, particularly pyrimidines and their fused ring systems, are a cornerstone of this research. orientjchem.orgnih.govmdpi.com These derivatives are studied for their potential to inhibit the growth of a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govmdpi.comnih.gov

For instance, studies on pyrimidine derivatives have shown significant activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. nih.govpensoft.net The mechanism of action often involves the inhibition of essential microbial enzymes or interference with the synthesis of vital cellular components like proteins or nucleic acids. nih.govfrontiersin.org The structural diversity achievable by modifying the pyrimidine scaffold allows for the development of compounds with enhanced potency and selectivity. pensoft.netmdpi.com Research into thieno[2,3-d]pyrimidine (B153573) derivatives, for example, has shown that adding a benzylcarboxamide fragment can be beneficial for antimicrobial activity. pensoft.net

Below is a table summarizing the antimicrobial activity of selected pyrimidine derivatives, a class of compounds that can be synthesized using this compound as a key starting material.

The development of novel anticancer agents is a critical area of research, and derivatives originating from this compound are being explored for their potential in this field. Pyrimidine-based compounds, in particular, are of great interest as they are integral components of DNA and RNA, making them ideal candidates for targeting rapidly proliferating cancer cells. heteroletters.orgijrpr.comresearchgate.net

Numerous studies have demonstrated the cytotoxic effects of pyrimidine derivatives against a variety of cancer cell lines, including breast, colon, lung, and liver cancers. ijrpr.comekb.egresearchgate.net For example, certain pyrimidine derivatives have shown the ability to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle, thereby inhibiting tumor growth. nih.govijrpr.com Some compounds have exhibited potency comparable or even superior to existing chemotherapy drugs like Doxorubicin and 5-Fluorouracil in preclinical studies. ekb.egresearchgate.net The mechanism of action for these derivatives can be diverse, ranging from the inhibition of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) or topoisomerase II, to interfering with cellular signaling pathways. nih.govijrpr.com

The table below highlights research findings on the anticancer potential of various heterocyclic derivatives that can be synthesized using this compound as a starting reagent.

Exploration in Drug Development and Novel Therapeutic Agent Design

This compound serves as a versatile building block in the broader field of drug development for designing novel therapeutic agents. glenresearch.com Its utility stems from its role as a synthon for malonaldehyde, enabling the construction of the 1,3-dicarbonyl moiety that is fundamental to the synthesis of many pharmaceuticals, particularly heterocyclic compounds. The synthesis of novel antibacterial and anticancer agents often involves the creation of pyrimidine, pyrazole, or triazole derivatives, for which this compound can be a key starting material. nih.govmdpi.com

The ability to create large libraries of derivatives by reacting this compound with various nucleophiles allows medicinal chemists to explore structure-activity relationships (SAR) systematically. nih.gov By making small, controlled modifications to the molecular structure, researchers can optimize a compound's therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile, while minimizing potential toxicity. mdpi.comnih.gov

Applications in Fluorescent Labeling of Nucleic Acids

This compound is a crucial reagent in the synthesis of cyanine (B1664457) dyes, a class of powerful fluorescent molecules widely used for labeling nucleic acids. biosynth.comepo.orgoup.com Cyanine dyes, such as the popular Cy3 and Cy5, are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. This compound is used to form this essential polymethine bridge. oup.comlookchem.com

The process typically involves the condensation of this compound with two equivalents of a heterocyclic precursor, such as a derivative of indole (B1671886) or quinoline. oup.com This reaction creates the conjugated system responsible for the dye's intense color and fluorescence. These dyes can then be chemically modified with reactive groups that allow them to be covalently attached to biomolecules, including DNA and RNA. glenresearch.comnih.govalfa-chemistry.com

Labeled nucleic acids are indispensable tools in molecular biology. They are used in a variety of techniques, including:

Fluorescence In Situ Hybridization (FISH): Labeled DNA probes are used to detect the presence and location of specific DNA sequences on chromosomes, which is vital for genetic mapping and diagnosing chromosomal abnormalities. alfa-chemistry.comnih.gov

Microarrays: Fluorescently tagged nucleic acids are used to measure the expression levels of large numbers of genes simultaneously. biotium.com

DNA Sequencing: Labeled nucleotides or primers are fundamental to many modern sequencing technologies. alfa-chemistry.com

The photostability and high quantum yield of cyanine dyes derived from this compound make them particularly well-suited for these sensitive applications. biosynth.comoup.com

Utilization in Structural Biology Research and Fluorescent Probe Characterization

The fluorescent probes synthesized from this compound are valuable assets in structural biology research. biosynth.com By attaching these bright and photostable cyanine dyes to specific sites on nucleic acids or proteins, researchers can gain insights into the structure, dynamics, and interactions of these complex macromolecules. biosynth.comnih.gov

One powerful technique that relies on these probes is Förster Resonance Energy Transfer (FRET). FRET measures the efficiency of energy transfer between two fluorescent molecules (a donor and an acceptor) and is highly dependent on the distance between them. By labeling a biomolecule with a FRET pair, such as Cy3 and Cy5, scientists can measure intramolecular distances and monitor conformational changes in real-time. This has been instrumental in studying the folding of nucleic acids and the dynamics of molecular machines. nih.gov

Furthermore, the physicochemical properties of these fluorescent probes are themselves a subject of study to better understand how the label might influence the biological system it is reporting on. biosynth.com For example, research has explored how different chemical linkers used to attach the dye to a nucleic acid can affect the stability of the DNA duplex and the fluorescence properties of the dye itself. nih.gov Using rigid linkers can prevent the dye from interacting non-covalently with the DNA, ensuring that the probe provides a more accurate report of the system being studied. nih.gov

Research Safety and Handling Considerations

Development of Stringent Laboratory Storage Protocols and Risk Mitigation

To ensure safety, stringent laboratory protocols for the storage and handling of 1,3,3-Trimethoxypropene are essential. These protocols are designed to minimize the rate of peroxide formation and prevent the accumulation of dangerous levels of peroxides. drexel.edu

Storage Protocols:

Labeling: All containers of this compound must be clearly labeled with the date of receipt and the date they are first opened. drexel.eduvumc.org This is crucial for tracking the age of the chemical.

Environment: The compound should be stored in a cool, dry, well-ventilated area, away from light, heat, and sources of ignition. fishersci.comcoleparmer.com Storage in its original, tightly sealed container is recommended. berkeley.edu

Incompatible Materials: It must be segregated from incompatible materials, particularly strong oxidizing agents. fishersci.com

Disposal Timeline: Due to the risk of peroxide formation, there are strict timelines for the disposal of this compound. Generally, it should be discarded after 12 months, whether opened or unopened. utdallas.edu Some guidelines suggest a shorter shelf-life of 3 months after opening. utdallas.edu

Risk Mitigation:

Visual Inspection: Before use, the container should be visually inspected for any signs of peroxide formation, such as the presence of crystals, discoloration, or liquid stratification. apsu.eduberkeley.edu If any of these signs are observed, the container should not be moved or opened, and immediate assistance from environmental health and safety personnel should be sought. utexas.edudrexel.edu

Peroxide Testing: Periodic testing for the presence of peroxides is a critical risk mitigation step, especially before any distillation or concentration procedures. utexas.edu Peroxide detection strips are a recommended method for this testing. apsu.edu A peroxide concentration below 25-30 ppm is generally considered safe for use, while concentrations of 100 ppm or higher are hazardous and require immediate disposal. utexas.edumsstate.edu

Handling Precautions: Researchers must wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a face shield, a flame-retardant lab coat, and gloves. utexas.edu To avoid generating static electricity, which can be an ignition source, non-sparking tools made of ceramic, teflon, or wood should be used for handling. utexas.edu It is also important to avoid friction and impact when handling or transporting the chemical. apsu.edu

Experimental Scale: Experiments should be designed to use the minimum amount of this compound necessary to achieve the desired results. utexas.edu

By adhering to these safety and handling considerations, the risks associated with the use of this compound in a research setting can be effectively managed.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 1,3,3-Trimethoxypropene Transformations

The transformation of this compound is an area ripe for the development of advanced catalytic systems. Current synthesis methods, such as the dehydrohalogenation of 2-bromo-1,1,3-trimethoxypropane (B1200775) using stoichiometric amounts of potassium hydroxide (B78521), are effective but generate significant waste. The future lies in catalytic approaches that enhance efficiency and sustainability.

Research is anticipated to focus on several key areas:

Transition Metal Catalysis: While palladium-catalyzed methods have been reported, there is considerable scope for exploring other transition metals. Catalysts based on copper, nickel, or iron could offer alternative reactivity and cost-effectiveness for reactions such as cross-coupling, C-H functionalization, and cycloadditions. The electron-donating nature of the methoxy (B1213986) groups in this compound makes it an interesting substrate for such transformations.

Organocatalysis: The use of small organic molecules as catalysts could enable novel asymmetric transformations of this compound. Chiral Brønsted acids or amine-based catalysts could be employed to control the stereochemical outcome of additions to the double bond, leading to valuable chiral building blocks.

Biocatalysis: The use of enzymes for the synthesis and transformation of this compound represents a significant frontier in green chemistry. Enzymes could offer unparalleled selectivity under mild reaction conditions, minimizing byproducts and energy consumption.

Table 1: Potential Catalytic Systems for this compound

| Catalyst Type | Potential Reaction | Advantages |

|---|---|---|

| Transition Metals (e.g., Pd, Cu, Ni, Fe) | Cross-Coupling, C-H Activation, Cycloaddition | High efficiency, novel reactivity, potential for selectivity. |

| Organocatalysts (e.g., Chiral Acids) | Asymmetric Addition, Cyclization | Metal-free, enables enantioselective synthesis. |

| Biocatalysts (Enzymes) | Selective Hydrolysis, Oxidation/Reduction | High selectivity, mild conditions, environmentally benign. |

Expansion of Synthetic Utility in Unexplored Reaction Classes

While this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its full synthetic potential remains untapped. chemimpex.comcymitquimica.com Its unique structure, featuring a reactive double bond and multiple methoxy groups, makes it a candidate for a variety of reaction classes that have not been extensively studied.

Future research will likely explore its participation in:

Multicomponent Reactions (MCRs): The ability of this compound to act as a three-carbon building block makes it an ideal component for MCRs. These reactions, where three or more reactants combine in a single step, offer a highly efficient route to complex molecules from simple precursors.

Cascade Reactions: The reactivity of the alkene and the potential for the methoxy groups to act as leaving groups could be harnessed in cascade sequences. An initial reaction at the double bond could trigger a subsequent cyclization or rearrangement, rapidly building molecular complexity.

Asymmetric Catalysis: As a prochiral molecule, this compound is an excellent substrate for developing new asymmetric catalytic methods. The enantioselective functionalization of the double bond would provide access to a wide range of chiral intermediates for the synthesis of natural products and pharmaceuticals.

Polymerization: The ability of this compound to undergo polymerization has been noted, opening avenues for the development of new materials with unique properties. chemimpex.com Research into controlled polymerization techniques could lead to polymers with well-defined architectures and functionalities.

Sustainable Chemical Processes for this compound Synthesis and Application

The drive towards "green" chemistry is a major impetus for innovation in the synthesis and use of chemical compounds. For this compound, this involves rethinking its entire lifecycle, from synthesis to application. A key trend is the move away from petroleum-based feedstocks and hazardous reagents.

Key areas for sustainable process development include:

Bio-based Synthesis: A significant goal is the development of synthetic routes from renewable resources. The synthesis of the related solvent 1,2,3-trimethoxypropane (B1593376) from glycerol, a byproduct of biodiesel production, serves as a model for sustainable chemical production. acs.orgresearchgate.net Similar strategies could be developed to produce this compound or its precursors from biomass, reducing the reliance on traditional starting materials like acrolein.

Atom Economy: Future synthetic methods will be evaluated based on their atom economy, aiming to incorporate the maximum number of atoms from the reactants into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Process Intensification: This involves developing processes that are more efficient in terms of energy and solvent use. This could include using flow chemistry, which allows for better control over reaction parameters and can lead to higher yields and purity, or using greener solvents. The investigation of 1,2,3-trimethoxypropane as a green solvent itself highlights this trend. rsc.orgresearchgate.net

Table 2: Comparison of Synthesis Approaches

| Approach | Starting Materials | Key Features | Sustainability Profile |

|---|---|---|---|

| Traditional | Acrolein, Methanol (B129727), Halogenating Agents, Strong Bases | Multi-step, use of hazardous reagents, stoichiometric base. | Low to Moderate |

| Emerging/Future | Biomass-derived feedstocks (e.g., from Glycerol) | Catalytic transformations, renewable starting materials, improved atom economy. | High |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1,3,3-Trimethoxypropene?

Methodological Answer: this compound (CAS 17576-35-1) is typically synthesized via acetalization reactions. A common approach involves the reaction of acrolein derivatives with methanol under acid catalysis. For reproducible results:

- Use anhydrous conditions to prevent hydrolysis of the acetal group.

- Optimize molar ratios (e.g., 1:3 acrolein derivative to methanol) to maximize yield .

- Monitor reaction progress using gas chromatography (GC) to detect intermediates like 3-methoxyacrolein .

- Purify via fractional distillation under reduced pressure (e.g., 40–60°C at 10–15 mmHg) to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as acetal compounds may release methanol upon decomposition .

- Waste Management : Collect solvent waste separately and neutralize acidic byproducts before disposal. Partner with certified waste treatment facilities for halogenated organics .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Avoid latex gloves due to potential solvent permeability .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

- Steric Effects : The 1,3,3-trimethoxy substitution creates a sterically hindered dienophile, favoring endo selectivity in cycloadditions. Use computational tools (e.g., DFT) to model transition states and predict regioselectivity .

- Electronic Effects : Electron-donating methoxy groups increase the electron density of the vinyl moiety, enhancing reactivity toward electron-deficient dienes. Validate via Hammett plots or kinetic studies .

- Experimental Validation : Compare reaction rates with analogs like 1,1,3,3-tetramethoxypropane to isolate electronic contributions .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Methodological Answer:

- Data Reconciliation : Cross-reference NIST Chemistry WebBook entries (ΔfH°gas) with experimental combustion calorimetry results. Address discrepancies by verifying sample purity (≥98% via GC) and calibration standards .

- Computational Validation : Use Gaussian software with B3LYP/6-31G(d) basis sets to calculate theoretical ΔfH° values. Compare with experimental data to identify systematic errors .

- Collaborative Studies : Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) to isolate variables .

Q. What are the applications of this compound in synthesizing fluorinated heterocycles for pharmaceutical research?

Methodological Answer:

- Fluorinated Imidazole Synthesis : React this compound with trifluoroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF). The acetal group acts as a masked carbonyl, enabling regioselective cyclization .

- Mechanistic Insights : Use isotopic labeling (e.g., ¹⁸O in methoxy groups) to track oxygen transfer during ring closure. Analyze via LC-MS to confirm reaction pathways .

- Scale-Up Considerations : Optimize solvent systems (e.g., switch from DMF to THF) to reduce viscosity and improve heat transfer in batch reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.